5-Hydroxymethyl-5-methyl-1,3-dioxane
Overview
Description
5-Hydroxymethyl-5-methyl-1,3-dioxane is an organic compound with the molecular formula C6H12O3. It is a clear, colorless, and viscous liquid that is used in various chemical applications. The compound is known for its stability and unique chemical properties, making it a valuable substance in scientific research and industrial processes .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers
Biochemical Pathways
A series of 5-hydroxy-1,3-dioxanes has been synthesized using a practical three-step strategy beginning with acetal/ketal formation of tris(hydroxymethyl)aminomethane followed by oxidative cleavage of the amino alcohol . This might provide some insights into the potential biochemical pathways this compound could affect.
Result of Action
As this compound is part of a collection of rare and unique chemicals used by early discovery researchers , further studies are needed to describe these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxymethyl-5-methyl-1,3-dioxane can be synthesized through several methods. One common synthetic route involves the reaction of formaldehyde with 2-methyl-1,3-propanediol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C and a reaction time of several hours. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The final product is subjected to rigorous quality control measures to ensure its purity and stability .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethyl-5-methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with catalysts such as Lewis acids.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxymethyl-5-methyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-1,3-dioxane-5-methanol
- 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
- 2-Hydroxymethyl-1,3-dioxane
Uniqueness
5-Hydroxymethyl-5-methyl-1,3-dioxane is unique due to its specific structural features, such as the presence of both hydroxymethyl and methyl groups on the dioxane ring. This combination imparts distinct chemical properties, including enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5-methyl-1,3-dioxan-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2-7)3-8-5-9-4-6/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDDZTGNCUMJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCOC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149920 | |
Record name | m-Dioxane-5-methanol, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-97-7 | |
Record name | 5-Methyl-1,3-dioxane-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1,3-dioxane-5-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxymethyl-5-methyl-1,3-dioxane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Dioxane-5-methanol, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYMETHYL-5-METHYL-1,3-DIOXANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-1,3-DIOXANE-5-METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MS07786ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 5-hydroxymethyl-5-methyl-1,3-dioxane and its derivatives?
A1: this compound derivatives are organic compounds characterized by a six-membered ring containing two oxygen atoms. The "5-hydroxymethyl-5-methyl" portion of the name indicates the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) both attached to the fifth carbon atom of the ring.
Q2: How can diastereomerically pure sodium salts of sulfated 2-n-alkyl-5-hydroxymethyl-5-methyl-1,3-dioxanes be synthesized?
A2: Research indicates that sulfur trioxide pyridine complex is a highly effective reagent for synthesizing diastereomerically pure sodium salts of sulfated cis- and trans-2-n-alkyl-5-hydroxymethyl-5-methyl-1,3-dioxanes []. This method offers a valuable route for obtaining these compounds with high stereochemical purity.
Q3: What are the potential applications of sulfated 2-n-alkyl-5-hydroxymethyl-5-methyl-1,3-dioxanes?
A3: Studies suggest that sodium salts of sulfated 2-n-alkyl-5-hydroxymethyl-5-methyl-1,3-dioxanes possess intriguing surface properties, making them potentially useful as chemodegradable anionic surfactants []. This biodegradability is a significant advantage, particularly in applications where environmental impact is a concern.
Q4: Has this compound been investigated for antifungal activity?
A4: Yes, a study explored the fungicidal activity of (2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl)methanol, a derivative synthesized using a nanosolid superacid []. This research highlights the potential of exploring this compound derivatives for their biological activities.
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